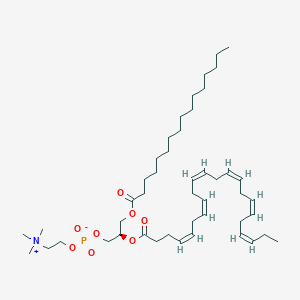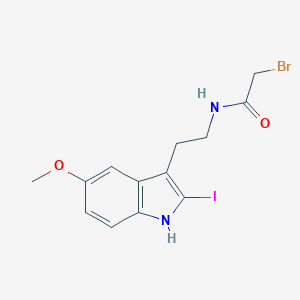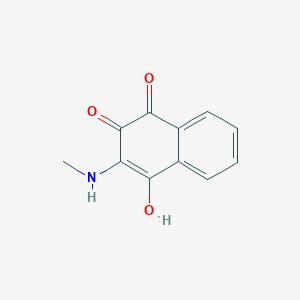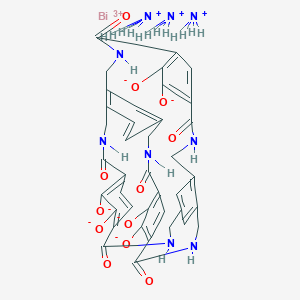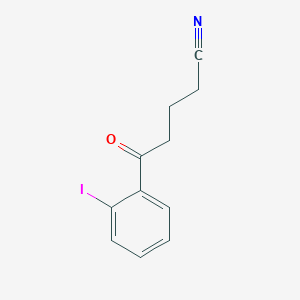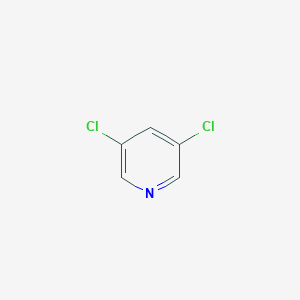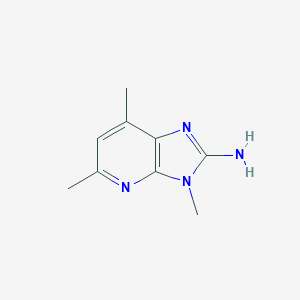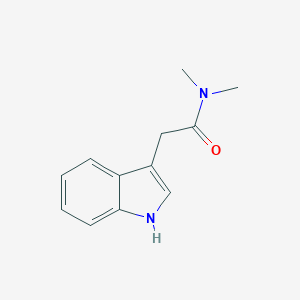
2-(1H-indol-3-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
The compound "2-(1H-indol-3-yl)-N,N-dimethylacetamide" is a derivative of indole, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. Indole derivatives, such as the ones discussed in the provided papers, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .
Synthesis Analysis
The synthesis of indole acetamide derivatives involves various strategies, including condensation reactions, Friedel–Crafts alkylation, and other specific synthetic routes tailored to introduce functional groups that confer desired biological properties. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by stirring specific precursors in dry dichloromethane, followed by the addition of reagents like lutidine and TBTU . Another example is the synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives through regioselective Friedel–Crafts alkylation catalyzed by AlCl3 . These methods yield compounds with good to high yields and are characterized by various spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is often confirmed using spectroscopic analyses such as MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analysis. Single crystal X-ray diffraction studies are also employed to determine the three-dimensional structure of these compounds . The geometry optimization and vibrational analysis of these molecules are performed using density functional theory (DFT) calculations, which help in understanding the electronic structure and stability of the compounds .
Chemical Reactions Analysis
Indole acetamide derivatives undergo various chemical reactions depending on their functional groups and reaction conditions. For example, in aqueous solution, some derivatives undergo C–O bond cleavage or N–O bond cleavage, leading to different decomposition products . The reactivity of these compounds can be influenced by factors such as steric hindrance and the presence of electron-withdrawing or electron-donating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives are closely related to their molecular structure. The presence of substituents on the indole ring can significantly affect the compound's electronic properties, such as the distribution of electron density, which is crucial for their biological activity. The Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic charge transfer within the molecule . Additionally, the antioxidant activity of some derivatives is evaluated using methods like FRAP and DPPH, revealing that certain substitutions on the phenyl ring enhance the activity .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 2-(1H-indol-3-yl)-N,N-dimethylacetamide has been studied in the Claisen—Eschenmoser reaction, leading to the creation of various acetamides and propionamides with potential biological activities (Mukhanova et al., 2007).
- It's used in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which are indole derivatives with significant biological activity (Avdeenko et al., 2020).
- A methodology involving 2-(1H-indol-3-yl)-N,N-dimethylacetamide has been developed for preparing indole derivatives, useful in the synthesis of drugs like rizatriptan (Rádl et al., 2008).
Biological Activity and Medicinal Chemistry
- This compound is involved in the synthesis of polycyclic meridianin analogues with uracil structural units, highlighting its role in medicinal chemistry (Časar et al., 2005).
- It has been used in the Vilsmeier-Haack reaction to create N-(indol-3-yl)-N',N'-dialkylamidines, which are potential intermediates for pharmaceuticals (Simakov et al., 1985).
Material Science and Chemical Analysis
- The compound plays a role in synthesizing non-linear optical materials due to its unique properties (Uludağ & Serdaroğlu, 2020).
- In the field of material science, it's utilized in the design and synthesis of molecules with potential anti-inflammatory properties (Al-Ostoot et al., 2020).
Exploration of Marine Chemical Space
- It's been explored in marine-inspired compounds as modulators of serotonin receptors, demonstrating the significance of bromine in marine natural products (Ibrahim et al., 2017).
Mécanisme D'action
Target of Action
It’s known that indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may affect tryptophan metabolism and related pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that the compound may have a wide range of molecular and cellular effects.
Action Environment
The synthesized molecules were examined for stokes shift from the non-polar (cyhex) to polar solvent (dmf), and it revealed that a higher charge transfer character is observed . This suggests that the compound’s action may be influenced by the polarity of the environment.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXOOHDSDQLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342532 | |
| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N,N-dimethylacetamide | |
CAS RN |
91566-04-0 | |
| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



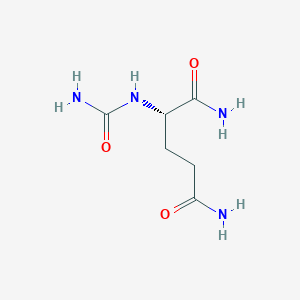



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
